Cas no 2229632-52-2 (3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid)

3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid
- 2229632-52-2
- EN300-1775224
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- インチ: 1S/C13H24O3/c1-12(2)7-5-9(6-8-12)13(3,4)10(14)11(15)16/h9-10,14H,5-8H2,1-4H3,(H,15,16)
- InChIKey: ANVKJIBMKHUNPM-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C(C)(C)C1CCC(C)(C)CC1
計算された属性
- せいみつぶんしりょう: 228.17254462g/mol
- どういたいしつりょう: 228.17254462g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 258
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 57.5Ų
3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1775224-0.25g |
3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid |
2229632-52-2 | 0.25g |
$1642.0 | 2023-09-20 | ||
Enamine | EN300-1775224-1.0g |
3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid |
2229632-52-2 | 1g |
$1785.0 | 2023-06-03 | ||
Enamine | EN300-1775224-0.05g |
3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid |
2229632-52-2 | 0.05g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1775224-1g |
3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid |
2229632-52-2 | 1g |
$1785.0 | 2023-09-20 | ||
Enamine | EN300-1775224-0.5g |
3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid |
2229632-52-2 | 0.5g |
$1714.0 | 2023-09-20 | ||
Enamine | EN300-1775224-10.0g |
3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid |
2229632-52-2 | 10g |
$7681.0 | 2023-06-03 | ||
Enamine | EN300-1775224-2.5g |
3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid |
2229632-52-2 | 2.5g |
$3501.0 | 2023-09-20 | ||
Enamine | EN300-1775224-10g |
3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid |
2229632-52-2 | 10g |
$7681.0 | 2023-09-20 | ||
Enamine | EN300-1775224-5.0g |
3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid |
2229632-52-2 | 5g |
$5179.0 | 2023-06-03 | ||
Enamine | EN300-1775224-0.1g |
3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid |
2229632-52-2 | 0.1g |
$1572.0 | 2023-09-20 |
3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid 関連文献
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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3. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acidに関する追加情報
Introduction to 3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic Acid (CAS No. 2229632-52-2)
3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2229632-52-2, is a compound of significant interest in the field of chemical and biomedical research. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in pharmaceutical development and biochemical studies. The presence of a 4,4-dimethylcyclohexyl side chain and a hydroxyl group at the second carbon position, along with a methyl group at the third carbon, contributes to its distinct chemical properties and reactivity.
The compound’s molecular structure imparts specific interactions with biological targets, making it a valuable candidate for further investigation in drug discovery. Its stereochemistry, influenced by the cyclohexane ring and substituents, plays a crucial role in determining its biological activity. Recent advancements in computational chemistry have enabled more precise predictions of its behavior in various biochemical pathways, enhancing the understanding of its potential roles in therapeutic contexts.
In recent years, there has been growing interest in exploring the pharmacological properties of 3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid. Studies have begun to uncover its potential as an intermediate in synthesizing bioactive molecules. The hydroxyl and carboxylic acid functionalities present in the molecule allow for diverse chemical modifications, which can be exploited to develop novel compounds with enhanced therapeutic efficacy.
One of the most promising areas of research involves investigating the compound’s role as a precursor in the synthesis of enzyme inhibitors. Enzymes are critical targets in drug development due to their involvement in numerous physiological processes. By modulating enzymatic activity, 3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid could potentially be used to develop treatments for various diseases, including metabolic disorders and inflammatory conditions. Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on specific enzymes without significant off-target effects.
The 4,4-dimethylcyclohexyl moiety in the molecule contributes to its stability and lipophilicity, which are important factors in drug design. This structural feature allows the compound to cross cell membranes effectively, increasing its bioavailability. Additionally, the presence of multiple chiral centers provides opportunities for developing enantiomerically pure forms of the compound, which can improve pharmacokinetic profiles and reduce adverse effects.
Recent breakthroughs in synthetic organic chemistry have enabled more efficient methods for producing 3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid on a larger scale. These advancements have made it feasible to conduct more extensive biological evaluations and clinical trials. The compound’s potential as a building block for complex molecules has also attracted attention from industrial chemists who are exploring new synthetic routes to valuable pharmaceutical intermediates.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the process of identifying promising candidates like 3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid. Predictive models can now rapidly assess the compound’s interactions with biological targets and predict its potential therapeutic effects. This high-throughput screening approach has significantly reduced the time required to move from discovery to development.
In conclusion,3-(4,4-dimethylcyclohexyl)-2-hydroxy-3-methylbutanoic acid (CAS No. 2229632-52-2) represents a fascinating subject of study with considerable potential in pharmaceutical research. Its unique structural features and chemical properties make it an attractive candidate for further exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of novel therapeutics.
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